N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
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Description
The compound N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a complex molecule that appears to be derived from a benzothiazole backbone. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic structures. For instance, in the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, a carbohydrazide intermediate is reacted with hydrazine hydrate to yield a good product . This suggests that the synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine could also involve the formation of intermediates, followed by cyclization and functionalization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectral data, including NMR and mass spectrometry . X-ray crystallography has been used to confirm the structures of some derivatives . These techniques would likely be applicable in analyzing the molecular structure of the compound , providing insights into its three-dimensional conformation and electronic distribution.
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of heterocyclic and aromatic compounds, such as condensation reactions to form chalcones . The presence of multiple reactive sites on the compound suggests that it could participate in a variety of chemical reactions, potentially leading to a diverse array of derivatives with varying biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized, with some showing moderate to significant radical scavenging activity, indicative of antioxidant properties . This implies that N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine may also possess interesting physicochemical properties that could be explored for potential biological activities.
Relevant Case Studies
Although the provided papers do not mention case studies directly related to the compound , the antimicrobial and antioxidant activities of similar compounds have been studied . These studies suggest that derivatives of benzothiazole and related heterocycles could be promising candidates for the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of various derivatives of benzothiazoles, including compounds similar to N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, has been extensively studied. Researchers have developed novel synthesis methods that allow for the creation of benzothiazole derivatives with potential biological activities. For example, the copper-catalyzed intramolecular cyclization of substituted 1-acyl-3-(2-bromophenyl)thioureas led to the formation of various N-benzothiazol-2-yl-amides in good to excellent yields, demonstrating the chemical versatility and potential for further functionalization of these compounds (Wang et al., 2008).
Antimicrobial Activities
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including structures related to N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, show good to moderate activities against various microorganisms. For instance, a study reported the synthesis and characterization of novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, revealing promising antimicrobial activities when compared with standard drugs (Idrees et al., 2019).
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O2S3/c16-13-2-1-11(23-13)8-5-22-14(18-8)19-15-17-7-3-9-10(21-6-20-9)4-12(7)24-15/h1-5H,6H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJOMLUFDZTXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=C(S5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
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